molecular formula C9H10N4S B2634913 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 497851-88-4

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

Cat. No.: B2634913
CAS No.: 497851-88-4
M. Wt: 206.27
InChI Key: KKPHKWKSLJDIQR-UHFFFAOYSA-N
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Description

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a chemical compound that features a triazole ring and an aniline group connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with aniline derivatives. One common method includes the use of ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with aniline under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the aniline group.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride
  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is unique due to its specific sulfanyl linkage, which can impart different chemical and biological properties compared to other triazole-aniline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPHKWKSLJDIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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